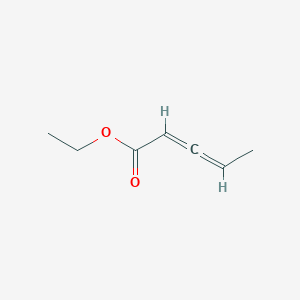

Ethyl 2,3-pentadienoate

Description

Significance of Allenic Esters in Contemporary Organic Synthesis

Allenic esters, often referred to as allenoates, are a class of organic compounds that have garnered considerable attention in modern organic synthesis. researchgate.netresearchgate.net Their importance stems from their diverse reactivity, which allows them to participate in a wide array of chemical transformations. researchgate.netresearchgate.net The unique allenic structure, characterized by two cumulative double bonds, imparts a versatile chemical nature to these molecules.

Allenoates can act as precursors in the synthesis of complex molecular architectures, including spirocyclic and polycyclic systems. researchgate.netresearchgate.net The reactivity of allenoates is multifaceted; they can behave as dienophiles in cycloaddition reactions and their zwitterionic intermediates can function as α-carbon anions, γ-carbon anions, or 1,3-dipoles. researchgate.net This allows them to participate in various transformations such as cycloadditions and base-mediated reactions. researchgate.net The development of phosphine (B1218219) and amine-catalyzed reactions involving allenoates has further expanded their synthetic utility. researchgate.netresearchgate.net Furthermore, the use of chiral catalysts enables asymmetric synthesis, leading to the formation of enantioenriched products. researchgate.netresearchgate.net

Structural Characteristics and Reactivity Profile of Ethyl 2,3-Pentadienoate

This compound is a specific allenoic ester with a chemical structure that dictates its reactivity. nih.govsigmaaldrich.com The molecule consists of a five-carbon chain with cumulated double bonds at the second and third carbon positions, and an ethyl ester functional group.

Below are tables detailing the key structural and physical properties of this compound.

Table 1: Structural Information for this compound

| Identifier | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₀O₂ | nih.govsigmaaldrich.comalfa-chemistry.com |

| IUPAC Name | ethyl penta-2,3-dienoate | nih.gov |

| InChI Key | JGEKOPSQLCPNGA-UHFFFAOYSA-N | nih.govsigmaaldrich.comalfa-chemistry.com |

| SMILES | CCOC(=O)C=C=CC | sigmaaldrich.com |

| CAS Number | 74268-51-2 | nih.govsigmaaldrich.comalfa-chemistry.com |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 126.15 g/mol | nih.govsigmaaldrich.comalfa-chemistry.com |

| Form | Liquid | sigmaaldrich.com |

| Boiling Point | 57–59°C (at 12–14 mm Hg) | orgsyn.org |

| Refractive Index (n20/D) | 1.464 | sigmaaldrich.comlookchem.com |

| Topological Polar Surface Area | 26.3 Ų | alfa-chemistry.com |

| Heavy Atom Count | 9 | alfa-chemistry.com |

| Rotatable Bond Count | 3 | alfa-chemistry.com |

| Hydrogen Bond Acceptor Count | 2 | alfa-chemistry.com |

| Hydrogen Bond Donor Count | 0 | alfa-chemistry.com |

The reactivity of this compound is exemplified by its participation in various catalytic reactions. For instance, it is a common substrate in phosphine-catalyzed annulations, where it reacts with electron-deficient alkenes or imines. acs.org In one study, this compound was used in a PPh₃-catalyzed domino reaction with salicyl N-thiophosphinylimines to produce chroman derivatives in good to excellent yields. acs.org This highlights its role as a synthon in the construction of heterocyclic compounds. acs.org

The compound can also undergo oxidation and cycloaddition reactions. Its preparation has been achieved through a Wittig-type reaction involving ethyl (triphenylphosphoranylidene)acetate and propionyl chloride, a method that avoids the harsh conditions that could lead to isomerization to acetylenic compounds. orgsyn.org

Structure

3D Structure

Properties

InChI |

InChI=1S/C7H10O2/c1-3-5-6-7(8)9-4-2/h3,6H,4H2,1-2H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGEKOPSQLCPNGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90336421 | |

| Record name | Ethyl 2,3-pentadienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90336421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74268-51-2 | |

| Record name | Ethyl 2,3-pentadienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90336421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 74268-51-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 2,3 Pentadienoate

Wittig-Type Olefination Approaches for Allenoate Synthesis

Wittig-type reactions are a cornerstone for the formation of carbon-carbon double bonds and have been adapted effectively for the synthesis of allenes. These approaches are particularly useful for preparing α-allenic esters like Ethyl 2,3-pentadienoate.

A general and effective method for preparing α-allenic esters involves the reaction of a stabilized α-phosphoranylidene ester with an acid chloride. orgsyn.org For the specific synthesis of this compound, the reaction is carried out between ethyl (triphenylphosphoranylidene)acetate and propionyl chloride. orgsyn.orgresearchgate.net

This procedure is typically conducted in a solvent such as dichloromethane (B109758) at room temperature. orgsyn.org The addition of triethylamine (B128534) is crucial for the reaction to proceed. orgsyn.org The reaction is advantageous as it occurs under mild conditions, which helps to prevent the base-catalyzed isomerization of the conjugated allene (B1206475) product to an acetylene. orgsyn.org This method successfully yields this compound, a compound that had not been prepared prior to the development of this specific procedure. orgsyn.org The process is notable for its ability to produce α-allenic esters that are unsubstituted at the C-2 position. orgsyn.org

The reaction can be monitored by thin-layer chromatography and yields the product after purification by distillation under reduced pressure. orgsyn.org

| Reactant | Molar Amount | Solvent | Reagent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Ethyl (triphenylphosphoranylidene)acetate | 0.10 mol | Dichloromethane | Propionyl chloride (0.10 mol), Triethylamine (0.10 mol) | This compound | 62-74% | orgsyn.org |

The mechanism underlying the reaction between α-phosphoranylidene esters and acid chlorides involves the in situ generation of a highly reactive ketene (B1206846) intermediate. researchgate.net In the synthesis of this compound, triethylamine reacts with propionyl chloride to form a propionylketene. researchgate.netscispace.com

This transient ketene is immediately "trapped" by the resonance-stabilized phosphonium (B103445) ylide, in this case, ethyl (triphenylphosphoranylidene)acetate. researchgate.net The nucleophilic ylide attacks the electrophilic central carbon of the ketene, leading to the formation of a phosphonium betaine (B1666868) intermediate. This betaine then readily decomposes at room temperature through the well-established Wittig reaction pathway, yielding the final allenic ester (this compound) and triphenylphosphine (B44618) oxide as a byproduct. researchgate.net This one-pot synthesis is efficient and avoids the need to handle unstable ketenes directly. researchgate.netresearchgate.net

Considerations for Stereoselective Allenoate Synthesis

This compound possesses axial chirality due to the nature of the allene group, making the development of stereoselective synthetic methods a significant goal. While the standard Wittig reaction described typically produces a racemic mixture, several advanced strategies have been developed to induce enantioselectivity in the synthesis of allenoates or their subsequent reactions. These methods often rely on the use of chiral catalysts.

Key strategies for achieving stereocontrol include:

Chiral Lewis Acid Catalysis : Chiral catalysts, such as doubly axially chiral phosphate (B84403) sodium salts, have been used to achieve highly enantioselective allenoate-Claisen rearrangements. acs.orgnih.gov These catalysts activate the allenoate, facilitating a nucleophilic addition and subsequent rearrangement with high levels of stereocontrol, yielding products with up to 95% enantiomeric excess (ee). acs.orgnih.gov

Chiral Lewis Base Catalysis : Organocatalysts like chiral isochalcogenoureas have been successfully employed in asymmetric cycloadditions of allenoates. oup.comoup.com These catalysts activate the allenoate, enabling the synthesis of complex chiral carbo- and heterocycles with high enantioselectivity. oup.com

Transition-Metal Catalysis : Copper-catalyzed asymmetric propargylic alkylation of phosphonium ylides provides a direct route to highly functionalized chiral P-ylides. bohrium.com These chiral ylides can then participate in Wittig reactions to generate chiral α-propargylic allenoates with excellent enantioselectivities. bohrium.com

Chirality Transfer : In reactions involving allenoates that are already enantiomerically enriched, the use of a chiral catalyst can be critical to achieving high levels of diastereoselectivity in subsequent transformations, such as [2+2] cycloadditions. nih.gov

| Catalytic Strategy | Catalyst Type | Reaction Type | Achieved Stereoselectivity | Reference |

|---|---|---|---|---|

| Chiral Lewis Acid Catalysis | Chiral Phosphate Sodium Salts | Allenoate-Claisen Rearrangement | Up to 95% ee | acs.orgnih.gov |

| Chiral Lewis Base Catalysis | Chiral Isochalcogenoureas | Asymmetric (4+2) Cycloadditions | High enantioselectivities | oup.comoup.com |

| Transition-Metal Catalysis | Copper-pyBOX complexes | Asymmetric propargylic alkylation for chiral ylide synthesis | Excellent enantioselectivities | bohrium.com |

| Chirality Transfer | Chiral Thiourea Catalyst with Lewis Acid | Intramolecular [2+2] Cycloaddition | High diastereoselectivity | nih.gov |

Reactivity and Transformation Pathways of Ethyl 2,3 Pentadienoate

Isomerization and Rearrangement Reactions

Phosphine-Catalyzed Isomerization to Conjugated Dienoates (e.g., Ethyl 2,4-Pentadienoate)

The isomerization of ethyl 2,3-pentadienoate to its more stable conjugated dienoate isomer, ethyl 2,4-pentadienoate, can be achieved through phosphine (B1218219) catalysis. This process involves the nucleophilic addition of a phosphine to the central carbon of the allene (B1206475), followed by a proton transfer and subsequent elimination of the phosphine catalyst. This transformation is significant as it converts a less stable allenic system into a conjugated diene, a versatile building block in organic synthesis. The conjugated diene structure of ethyl 2,4-pentadienoate makes it a suitable substrate for various pericyclic reactions, including cycloadditions.

Cycloaddition Reactions

This compound is a versatile substrate for various cycloaddition reactions, enabling the construction of complex cyclic and heterocyclic systems. These reactions are often catalyzed by phosphines and can proceed through different pathways depending on the reaction partner.

Phosphine-Catalyzed Annulations with Electron-Deficient Alkenes and Imines

Phosphine catalysis plays a pivotal role in the annulation reactions of this compound with electron-deficient alkenes and imines. scispace.comnih.gov The phosphine acts as a nucleophile, initiating a cascade of events that ultimately leads to the formation of cyclic products. The versatility of this methodology allows for the synthesis of a diverse range of carbocyclic and heterocyclic scaffolds.

The phosphine-catalyzed [3+2] annulation of this compound with imines is a well-established method for the synthesis of functionalized pyrrolines. nih.gov This reaction is believed to proceed through the formation of a zwitterionic intermediate generated from the addition of the phosphine to the allenoate. This intermediate then reacts with the imine in a stepwise manner to afford the pyrroline (B1223166) product and regenerate the phosphine catalyst. The scope of this reaction is broad, accommodating a variety of γ-substituted allenoates and N-sulfonylimines, leading to highly functionalized pyrrolines with good yields and diastereoselectivities. nih.gov The development of enantioselective variants of this reaction has also been a significant area of research. nih.gov

| Catalyst | Reactant 2 | Product | Yield (%) | Diastereoselectivity |

| Dimethylphenylphosphine | N-sulfonyl imines | Functionalized pyrrolines | Excellent | High |

| Tri-n-butylphosphine | N-sulfonyl imines | Functionalized pyrrolines | Excellent | High |

In addition to [3+2] cycloadditions, this compound can also undergo formal [4+2] cycloaddition reactions. For instance, α-alkyl allenoates can react with imines in the presence of a phosphine catalyst to form tetrahydropyridines. orgsyn.org This reaction provides a valuable route to six-membered nitrogen-containing heterocycles. Furthermore, phosphine-catalyzed [4+2] cyclization reactions between electron-deficient conjugated dienes and enones have been developed to generate functionalized dihydropyran skeletons. nih.govresearchgate.net Mechanistic studies suggest that these reactions proceed through the formation of a novel phosphonium (B103445) zwitterion. nih.govresearchgate.net The use of chiral phosphines has enabled the development of asymmetric variants of these [4+2] cycloadditions. msu.edunih.gov

| Reactant 1 | Reactant 2 | Catalyst | Product |

| α-Alkyl allenoates | Imines | Phosphine | Tetrahydropyridines |

| Electron-deficient conjugated dienes | Enones | Phosphine | Dihydropyrans |

| Ethyl-2,3-butadienoate | Acyclic enones | Chiral Phosphine | Dihydropyrans |

1,3-Dipolar Cycloadditions with Heterocyclic Dipolarophiles (e.g., Pyridinium (B92312) Dicyanomethylides)

1,3-dipolar cycloadditions represent a powerful tool for the synthesis of five-membered heterocyclic rings. wikipedia.org In this context, azomethine imines, a class of 1,3-dipoles, have been shown to react with allenoates in phosphine-catalyzed annulation reactions. nih.gov These reactions can proceed through various pathways, including [3+2], [3+3], [4+3], and even [3+2+3] annulations, depending on the specific allenoate and reaction conditions. nih.gov This versatility allows for the synthesis of a wide array of dinitrogen-fused heterocycles. nih.gov The reaction of C,N-cyclic azomethine imines with allenoates, catalyzed by phosphines, can lead to either [3+2] or [4+3] cyclization products, yielding pharmaceutically relevant tetrahydroisoquinoline derivatives. scispace.com

| Dipolarophile | 1,3-Dipole | Catalyst | Annulation Pathway | Product |

| Allenoates | Azomethine imines | Phosphine | [3+2], [3+3], [4+3], [3+2+3] | Dinitrogen-fused heterocycles |

| Allenoates | C,N-Cyclic azomethine imines | Phosphine | [3+2] or [4+3] | Tetrahydroisoquinoline derivatives |

Cascade and Domino Reactions

Phosphine-Catalyzed Domino Reactions for Heterocycle Formation

Phosphine-catalyzed domino reactions involving allenoates like this compound provide an efficient pathway for the synthesis of complex heterocyclic structures. These reactions leverage the unique reactivity of the allenoate system, which can act as both an electrophile and a nucleophile at different stages of the catalytic cycle.

A notable example is the phosphine-catalyzed sequential [2+3] and [3+2] annulation of γ-substituted allenoates. rsc.org This process allows for the construction of bicyclic[3.3.0]octene derivatives from readily available starting materials under mild conditions. The reaction is initiated by the nucleophilic attack of the phosphine on the central carbon of the allenoate, generating a zwitterionic intermediate that then participates in a cascade of cyclization events.

The table below summarizes the findings of a study on phosphine-catalyzed domino reactions of γ-substituted allenoates, demonstrating the scope and efficiency of this methodology.

| Entry | Allenoate Substituent (R) | Product | Yield (%) |

| 1 | Phenyl | Bicyclic[3.3.0]octene derivative | 95 |

| 2 | 4-Chlorophenyl | Bicyclic[3.3.0]octene derivative | 92 |

| 3 | 4-Methylphenyl | Bicyclic[3.3.0]octene derivative | 96 |

| 4 | 2-Thienyl | Bicyclic[3.3.0]octene derivative | 85 |

| 5 | Cyclohexyl | Bicyclic[3.3.0]octene derivative | 78 |

Data sourced from a study on novel phosphine-catalyzed sequential annulation reactions. rsc.org

This methodology highlights the power of phosphine organocatalysis to create molecular complexity from simple allenoate precursors, leading to the formation of diverse heterocyclic systems such as chroman derivatives and substituted tetrahydrofurans through related domino pathways.

Tandem Reorganization of Cycloadducts

Allenoates are known to participate in reactions where an initial cycloadduct undergoes a subsequent, often spontaneous, reorganization to form a more stable product. This tandem sequence can be a powerful tool in synthesis. For instance, a mechanistically inspired cyclization has been developed using ethyl 2,3-butadienoate (a closely related allenoate) and acyclic enones. nih.gov This reaction proceeds as a formal catalytic asymmetric [4+2] addition to furnish dihydropyrans with high yields and excellent enantioselectivity. nih.gov

The uniqueness of allene esters in these transformations lies in their capacity for further reactivity after the initial nucleophilic attack. nih.gov The initially formed adduct is often not the final isolated product but an intermediate that undergoes a rapid intramolecular rearrangement. In rhodium-catalyzed reactions, carbenoids can react with carbonyl compounds to generate carbonyl ylides, which then undergo 1,3-dipolar cycloaddition with dipolarophiles. If the initial adduct is strained or possesses reactive functional groups, it can undergo tandem reorganization pathways like sigmatropic rearrangements to yield complex polycyclic structures. researchgate.net

Transition Metal-Catalyzed Transformations Utilizing Allenoates

General Principles of Allene Activation by Metal Catalysts

Transition metals are potent catalysts for activating the C-C multiple bonds of allenes, making them susceptible to nucleophilic attack and subsequent functionalization. researchgate.netacs.org The general principle involves the coordination of the transition metal to the π-system of the allene. This coordination alters the electronic properties of the allene, rendering it more electrophilic.

The mechanism of activation can fall into two broad categories: inner-sphere and outer-sphere mechanisms. youtube.com

Inner-sphere mechanisms involve the direct formation of an organometallic intermediate where a C-H or other bond is broken and a metal-carbon bond is formed. acs.orgyoutube.com

Outer-sphere mechanisms do not involve the formation of a direct organometallic intermediate with the substrate. youtube.com

In the context of allenoates, the metal catalyst typically coordinates to one of the double bonds. This activation facilitates a wide range of transformations, including cyclizations, additions, and couplings. rsc.org The choice of metal (e.g., Palladium, Rhodium, Gold, Silver) and ligands is crucial as it dictates the reaction pathway and the selectivity of the transformation. rsc.orgthieme-connect.de For example, the formation of π-allyl metal intermediates is a common strategy in the direct activation of allylic systems, a reactivity pattern that shares similarities with allene activation. rsc.org The development of efficient and accurate computational approaches, such as Density Functional Theory (DFT), has become essential for studying these complex catalytic cycles involving open-shell transition metals. mit.edu

Cyclization Strategies and Their Scope

Metal-catalyzed cyclization of allenes bearing a tethered nucleophile is a powerful strategy for constructing a diverse array of heterocyclic and carbocyclic rings. thieme-connect.de The reaction typically proceeds via an intramolecular nucleophilic attack on the metal-activated allene moiety.

The scope of these cyclization strategies is broad, with various transition metals being employed to achieve different outcomes. rsc.org

Palladium catalysts are widely used for the cyclization of allenes, often leading to the formation of five- and six-membered rings. nsf.gov The regioselectivity can be controlled by the choice of ligands, solvent, and other reaction conditions. nsf.gov

Gold and other coinage metals have also emerged as effective catalysts for allene cyclizations, often exhibiting unique reactivity and selectivity profiles.

Other metals like cobalt, ruthenium, rhodium, and silver have also been successfully employed. rsc.org

These reactions can form rings of various sizes, often with excellent control over stereochemistry, which can be dictated by the axial chirality of the allene precursor transferring to a point chirality in the product. thieme-connect.de The versatility of this approach allows for the incorporation of additional functionality into the newly formed ring during the cyclization process. thieme-connect.de This strategy has been successfully applied to the synthesis of numerous complex molecules, including natural products. rsc.org

The following table provides a general overview of metals used in allene cyclizations and the typical ring systems formed.

| Metal Catalyst | Common Nucleophiles | Resulting Ring Systems |

| Palladium (Pd) | Carbon, Nitrogen, Oxygen | 5- and 6-membered carbocycles and heterocycles |

| Gold (Au) | Oxygen, Nitrogen | Various heterocycles, often via π-activation |

| Silver (Ag) | Oxygen, Nitrogen | Heterocycles |

| Rhodium (Rh) | Carbon, Nitrogen | Carbocycles and heterocycles |

| Cobalt (Co) | Carbon | Carbocycles |

This table summarizes general trends in transition metal-catalyzed allene cyclizations. rsc.orgthieme-connect.de

Palladium(II)-Catalyzed Oxidative Carbocyclization Reactions

Palladium(II)-catalyzed oxidative carbocyclization represents a powerful strategy for constructing carbocyclic and heterocyclic frameworks. While specific examples detailing the use of this compound as the substrate are not extensively documented, the general mechanism is well-established for allenes and bisallenes and is applicable to allenoate systems. researchgate.netnih.gov These reactions typically proceed under aerobic conditions, utilizing molecular oxygen as a green and atom-economical terminal oxidant. emory.edu

The catalytic cycle is initiated by the coordination of the allene substrate to a Pd(II) center. In reactions involving bisallenes or dienallenes, a chelate complex can form, which facilitates the activation of an allenic C(sp³)–H bond, generating a vinylpalladium intermediate. nih.gov This intermediate can then undergo migratory insertion with a tethered π-system (like an alkene), leading to the formation of a new carbon-carbon bond and cyclization. Subsequent β-hydride elimination regenerates the double bond within the newly formed ring and produces a Pd(0) species. A crucial step is the reoxidation of Pd(0) back to the active Pd(II) state to ensure catalytic turnover. This reoxidation is often slow and can be the rate-limiting step. nih.govemory.edu To facilitate this, co-catalysts or electron transfer mediators are often employed to shuttle electrons between the palladium center and molecular oxygen. researchgate.net This methodology has been successfully applied to synthesize seven-membered heterocycles from bisallenes. emory.edu

Rhodium(I)-Catalyzed Denitrogenative Transannulations

Rhodium-catalyzed reactions involving the denitrogenation of N-sulfonyl-1,2,3-triazoles are a well-established method for the in-situ generation of α-imino rhodium carbenes. nih.govresearchgate.net These highly reactive intermediates can participate in a wide array of transformations, including cyclopropanations, C-H functionalization, and transannulation reactions to form new heterocyclic structures. emory.eduacs.org The term "denitrogenative transannulation" refers to a process where the triazole ring loses N₂ to form the carbene, which then reacts with a suitable partner to construct a new ring.

The application of this specific transformation to allenoates like this compound is not prominently featured in the literature. Research in this area has documented the reactivity of rhodium carbenes with other allenic systems, such as allenols. In these cases, the allene acts as a C-nucleophile, with its central carbon attacking the electrophilic rhodium carbene. researchgate.net This pathway leads to the formation of intermediates that cyclize into pyrroline derivatives, representing a formal [3+2] cycloaddition rather than a transannulation of the allene itself. researchgate.net While rhodium catalysis is a cornerstone of allene chemistry, the specific pathway of denitrogenative transannulation appears to be primarily associated with the transformation of the triazole precursor rather than the allenoate partner.

Cross-Coupling Reactions (e.g., Palladium-Catalyzed Methods for Allene Synthesis)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a powerful method for preparing functionalized allenes, including derivatives of this compound. An efficient synthetic route has been developed for the preparation of ethyl 2-aryl-2,3-alkadienoates through the selective allenyl cross-coupling of aryl iodides.

This method utilizes organoindium reagents generated in situ from indium metal and ethyl 4-bromo-2-alkynoates. The reaction demonstrates high regioselectivity, exclusively forming the allenic product with no competing formation of the propargylic isomer. The process is compatible with a wide range of functional groups on the aryl iodide, including both electron-donating and electron-withdrawing substituents, highlighting its broad applicability.

Optimal reaction conditions have been identified, leading to good yields for a variety of substrates. These conditions typically involve a palladium catalyst, a phosphine ligand, and an additive in a suitable solvent.

| Entry | Aryl Iodide (ArI) | Product | Yield (%) |

| 1 | 4-Iodoacetophenone | Ethyl 2-(4-acetylphenyl)-2,3-butadienoate | 87 |

| 2 | Iodobenzene | Ethyl 2-phenyl-2,3-butadienoate | 85 |

| 3 | 4-Iodo-n-butylbenzene | Ethyl 2-(4-n-butylphenyl)-2,3-butadienoate | 79 |

| 4 | Methyl 4-iodobenzoate | Ethyl 2-(4-methoxycarbonylphenyl)-2,3-butadienoate | 79 |

| 5 | 4-Iodoanisole | Ethyl 2-(4-methoxyphenyl)-2,3-butadienoate | 65 |

Table 1: Selected Examples of Pd-Catalyzed Cross-Coupling for the Synthesis of Ethyl 2-Aryl-2,3-alkadienoates.

Regioselective Functionalization (e.g., Borylation)

The regioselective functionalization of allenes is a key challenge in synthesis due to the presence of multiple reactive sites. Borylation of allenoates has emerged as a valuable transformation, providing access to versatile vinylboronate intermediates that can be used in subsequent cross-coupling reactions.

Copper-catalyzed borylation of electron-deficient allenoates has been shown to be a highly regio- and stereoselective process. Using bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of a copper(I) catalyst, the boryl group is selectively installed at the β-position relative to the ester, with concomitant protonation at the α-position. This transformation, which can be described as an α,β-protoboration, exclusively yields the corresponding Z-β,γ-unsaturated β-boryl esters under mild conditions. rsc.org The reaction proceeds without the need for additional ligands or base additives.

| Catalyst System | Borylating Agent | Solvent | Site of Borylation | Product Stereochemistry | Ref. |

| CuCl | B₂pin₂ | Methanol | β-position | Z-isomer | rsc.org |

| Ni(acac)₂ / Ligand | B₂pin₂ / Aryl Halide | Dioxane | γ-position (Carboborylation) | N/A |

Table 2: Comparison of Metal-Catalyzed Regioselective Borylation of Allenoates.

This method provides a direct route to functionalized vinylboronates, which are valuable building blocks in organic synthesis, particularly for the construction of complex molecules via Suzuki-Miyaura cross-coupling.

Radical-Mediated Transformations Involving Allenoate Intermediates

Allenoates can participate in radical-mediated transformations, often initiated by the formation of an allene radical cation. These reactive intermediates can undergo various subsequent reactions, leading to the formation of highly functionalized products. The electron-deficient nature of allenoates makes them susceptible to radical addition.

One notable transformation is the cooperative photoredox and N-heterocyclic carbene (NHC) catalyzed C-H aroylation of allenes. In this process, the allene is oxidized to its radical cation by an excited-state organic photocatalyst. This radical cation is then trapped by a nucleophile, such as a benzoate (B1203000) anion, to form an allyl radical. Concurrently, an acyl azolium intermediate, generated from an aroyl fluoride (B91410) and the NHC, is reduced to a ketyl-type radical. The highly regioselective cross-coupling of the allyl radical and the ketyl radical leads to the final C-H functionalized allene product. This method allows for the direct acylation of the sp² C-H bond of di- and trisubstituted allenes.

While the field of radical transformations of 1,3-dienes is well-explored, the corresponding chemistry of their allene isomers, including allenoates, is an area of growing interest. orgsyn.org The ability to generate allenoate-derived radical intermediates under mild conditions opens up new avenues for complex molecule synthesis.

Mechanistic Investigations of Reactions Involving Ethyl 2,3 Pentadienoate

Elucidation of Phosphine-Catalyzed Mechanisms

Nucleophilic phosphine (B1218219) catalysis is a powerful tool in organic synthesis, characterized by the initial addition of a phosphine to an electrophilic substrate to generate a reactive zwitterionic intermediate. nih.govsemanticscholar.org This strategy has been effectively applied to allenoates like ethyl 2,3-pentadienoate, enabling a variety of transformations.

The core of phosphine catalysis involving this compound lies in the formation of a zwitterionic phosphonium (B103445) intermediate. The reaction is initiated by the nucleophilic attack of a tertiary phosphine, such as tributylphosphine (B147548) (PBu₃), on the electron-deficient central carbon (β-carbon) of the allene (B1206475) system. This addition generates a highly reactive zwitterionic intermediate. scispace.com This intermediate can be represented by two key resonance structures: a phosphonium enolate and a vinylogous ylide.

This zwitterion is a versatile species. It can function as a 1,3-dipole, with nucleophilic character at the α-carbon and γ-carbon. nih.gov The fate of this intermediate dictates the final product of the reaction. It can participate in various subsequent steps, including proton transfer, intramolecular or intermolecular addition, and cyclization, leading to a diverse array of products. semanticscholar.orgscispace.com For instance, in the presence of a proton source, the zwitterion can be protonated, which is a key step in isomerization reactions. nih.gov Alternatively, it can react with electrophiles or nucleophiles to form new carbon-carbon or carbon-heteroatom bonds in annulation reactions.

The zwitterionic intermediate derived from this compound is central to both isomerization and annulation reactions.

Isomerization: In the presence of a phosphine catalyst like triphenylphosphine (B44618), this compound can undergo isomerization to the more thermodynamically stable conjugated ethyl 2,4-pentadienoate. nih.gov The proposed mechanism involves the formation of the zwitterionic phosphonium enolate, which is then protonated. A subsequent deprotonation and elimination of the phosphine catalyst yield the conjugated dienoate product. nih.gov

Annulation: Phosphine-catalyzed annulation reactions of allenoates are powerful methods for constructing cyclic systems. Depending on the reaction partner and the catalyst, distinct reaction pathways, such as [3+2] and [4+3] cycloadditions, can be observed. scispace.com

In a [3+2] annulation, the allenoate, via the zwitterionic intermediate, acts as a three-carbon building block. For example, in reactions with C,N-cyclic azomethine imines, the γ-carbon of the zwitterion attacks the imine. This is followed by an intramolecular conjugate addition to form a five-membered ring. A final β-elimination of the phosphine catalyst regenerates the catalyst and affords the final product. scispace.com

Interestingly, the choice of phosphine catalyst can sometimes control the reaction pathway between competing [3+2] and [4+3] cycloadditions. For α-arylmethyl-substituted allenoates reacting with azomethine imines, the phosphine catalyst dictates the outcome. scispace.com More nucleophilic and less sterically hindered phosphines like trimethylphosphine (B1194731) (PMe₃) may favor the [3+2] pathway, while bulkier phosphines like tributylphosphine (PBu₃) can lead to a [4+3] annulation product. scispace.com This latter pathway occurs when the initial intermediate isomerizes before the cyclization step. scispace.com

A specific example involving this compound is its reaction with salicyl aldimines, where it serves as a two-carbon unit in a formal [4+2] annulation to produce aminochromans. nih.gov

| Phosphine Catalyst | Predominant Pathway | [3+2] Product Yield | [4+3] Product Yield | Reference |

|---|---|---|---|---|

| PMe₃ (Trimethylphosphine) | [3+2] Cyclization | 66% | <5% | scispace.com |

| PBu₃ (Tributylphosphine) | [4+3] Cyclization | <5% | 90% | scispace.com |

Mechanisms in Transition Metal-Catalyzed Reactions

Transition metals, particularly palladium, are widely used to catalyze reactions involving allenes. The mechanisms of these transformations are distinct from phosphine catalysis and typically involve the metal center undergoing a series of fundamental steps such as oxidative addition and migratory insertion, leading to the formation of key intermediates like allylic metal species.

In many palladium-catalyzed reactions, the catalytic cycle is initiated by the coordination of the palladium(0) complex to the allene substrate. This is followed by an oxidative addition step. For an allenoate like this compound, a Pd(0) species can add across one of the C=C bonds, forming a palladacyclopropane intermediate or directly leading to a π-allylpalladium(II) complex. acs.org

The formation of a π-allylpalladium(II) complex is a common and pivotal step in the transition metal-catalyzed functionalization of allenes. acs.org This intermediate can be generated from this compound through several pathways, including the aforementioned migratory insertion of a Pd-H species. This hydropalladation can occur at either of the two double bonds, leading to different π-allylpalladium regioisomers.

Once formed, these (η³-allyl)palladium(II) complexes are electrophilic and susceptible to attack by a wide range of nucleophiles. researchgate.net The nucleophilic attack typically occurs at one of the terminal carbons of the allyl system, leading to the formation of a new bond and the regeneration of the Pd(0) catalyst, thus closing the catalytic cycle. The reactivity and subsequent fate of the allylic metal species are highly dependent on the reaction conditions, the nature of the nucleophile, and the ligands coordinated to the metal center.

Ligands, particularly phosphines, play a critical role in modulating the reactivity and selectivity of transition metal catalysts. In the context of reactions involving this compound, the electronic and steric properties of the phosphine ligand attached to the metal center can profoundly influence both the chemical selectivity (chemoselectivity) and the regioselectivity of the reaction. nih.gov

For instance, in palladium-catalyzed functionalization reactions, the choice of ligand can overcome the inherent electronic bias of the substrate. nih.gov By modifying the steric environment around the metal center, ligands can direct an incoming nucleophile or the migratory insertion step to a specific position. nih.govresearchgate.net A data-driven study on the palladium-catalyzed heteroannulation of 1,3-dienes demonstrated that bulky phosphine ligands could reverse the intrinsic regioselectivity of the carbopalladation step. nih.gov While the substrate was a 1,3-diene, the principle applies to allenoate systems where multiple reactive sites are available. The use of sterically demanding ligands can create repulsive interactions that disfavor one transition state over another, thereby controlling the regiochemical outcome. nih.gov

| Ligand | Product Ratio (2-substituted:3-substituted) | Comment | Reference |

|---|---|---|---|

| None | 91:9 | Inherent electronic bias favors the 2-substituted product. | nih.gov |

| P(tBu)₂Me (L2) | <30:70 | Sterically demanding ligand reverses selectivity. | nih.gov |

| PAd₂ⁿBu (L1, CataCXium A) | <5:95 | Highly effective ligand for achieving 3-selectivity. | nih.gov |

Concerted vs. Stepwise Pathways in Cycloaddition Reactions

The mechanism of cycloaddition reactions involving this compound and other allenoates is a subject of detailed investigation, with outcomes often dependent on the specific reaction type, catalyst, and substrates involved. Both concerted and stepwise pathways have been identified, and the distinction is crucial for understanding the stereochemical outcome of these reactions.

Generally, concerted cycloadditions, such as the [4+2] Diels-Alder reaction, occur in a single step where new sigma bonds are formed simultaneously, albeit not necessarily at the same rate (asynchronous). This mechanism is governed by the Woodward-Hoffmann rules. In contrast, stepwise pathways involve the formation of an intermediate, which can be zwitterionic or diradical in nature, before the final ring closure.

In the context of allenoates, Lewis acid-promoted [2+2] cycloadditions with alkenes are often proposed to proceed through a concerted, asynchronous pathway. Experimental evidence, such as Hammett studies, has lent credibility to a concerted mechanism in certain enantioselective [2+2] cycloadditions, where electronic properties of the reactants influence the reaction rate in a manner consistent with a single transition state.

However, the pathway can be heavily influenced by the catalyst. For instance, phosphine-catalyzed reactions of allenoates often favor stepwise mechanisms. The initial step is the nucleophilic addition of the phosphine to the allenoate's central carbon, forming a zwitterionic intermediate. This intermediate then engages the other reactant. Mechanistic studies on the phosphine-mediated [3+2] annulation of allenoates suggest that the reaction proceeds through a stepwise process, which is essential for the formation of the annulated product. Similarly, in reactions catalyzed by amines versus phosphines, the nature of the catalyst directs the reaction toward different pathways ([2+4] vs. [3+2] cycloadditions), underscoring the non-universal nature of the cycloaddition mechanism for allenoates.

The competition between concerted and stepwise mechanisms can be finely balanced. Computational studies on dehydro-Diels-Alder reactions show that while a concerted pathway is often energetically favored, the energy difference between the concerted and stepwise routes can be small, suggesting that both mechanisms can compete.

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the complex reaction mechanisms of this compound. These approaches provide detailed insights into reaction pathways, transition states, and the origins of selectivity that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and model reaction mechanisms. For reactions involving allenoates, DFT calculations, frequently using functionals like M06-2X, have been instrumental in mapping out potential reaction pathways.

These calculations are used to:

Analyze Catalyst-Substrate Interactions: DFT studies can model the initial interaction between a catalyst (e.g., a Lewis base like a phosphine or amine) and the allenoate. For example, calculations have shown that the addition of a Lewis base to an allenoate can yield different zwitterionic adducts (Z- or E-type), with the relative stability depending on factors like electrostatic interactions.

Distinguish Between Competing Pathways: In catalyzed reactions, multiple cycloaddition pathways ([3+2], [2+4], [2+2], etc.) may be possible. DFT can be used to calculate the energetics of each pathway, thereby predicting the most likely reaction course. For instance, in reactions of allenoates with enones, DFT calculations explained why phosphine catalysts favor a [3+2] cycloaddition, while amine catalysts lead to a [2+4] product.

Elucidate Reaction Mechanisms: DFT is used to determine whether a reaction proceeds through a concerted or stepwise mechanism by locating the relevant transition states and intermediates on the potential energy surface. This provides a detailed, step-by-step picture of how reactants are converted into products.

The table below summarizes representative applications of DFT in studying allenoate reactions.

| Reaction Type | Catalyst/Reagent | DFT Functional | Key Findings from Pathway Analysis |

| Lewis Base Activation | N-heterocyclic carbenes, phosphines, amines | M06-2X | Formation of Z- or E-type zwitterionic adducts is the initial step; the α-carbon of the allenoate moiety becomes more nucleophilic than the γ-carbon. |

| Cycloaddition with Enones | Trimethylphosphine, DABCO | M06-2X | Phosphine catalysis kinetically favors the [3+2] pathway due to the exergonic formation of a phosphorus-ylide, while amine catalysis follows a [2+4] route. |

| 1,3-Dipolar Cycloaddition | Azides, Nitrones | B3LYP, M06 | Used to explain regioselectivity and confirm concerted, asynchronous transition states, ruling out stepwise diradical mechanisms in many cases. |

Energy Profiles and Transition State Analysis

A primary output of DFT calculations is the potential energy surface for a reaction, which maps the energy of the system as a function of the geometry of the reacting molecules. From this surface, a one-dimensional reaction energy profile can be constructed, which shows the relative free energies of reactants, intermediates, transition states, and products.

Energy Profiles: The energy profile provides critical kinetic and thermodynamic information. The height of the energy barrier (activation free energy) from the reactant to the transition state determines the reaction rate. By comparing the activation energies of competing pathways, computational chemists can predict which product will form fastest. For example, in a phosphine-catalyzed [4+2] cycloaddition between an allenoate and an olefin, the calculated free energy profile shows the relative energies of each intermediate and transition state throughout the catalytic cycle.

Transition State Analysis: The transition state is the highest energy point along the reaction coordinate. Its geometry represents the configuration of atoms at the moment of bond-forming and bond-breaking. Analyzing the geometry of a calculated transition state provides deep mechanistic insight. For instance, in an asynchronous concerted cycloaddition, the lengths of the two new forming bonds in the transition state structure will be unequal.

Computational studies on allenoate cycloadditions have revealed key features through transition state analysis:

Activation Barriers: Calculations for a binaphthophosphepine-catalyzed annulation showed that the nucleophilic addition step was rate-limiting, while the subsequent cycloaddition had a very low barrier of only 1.2 kcal/mol.

Origin of Stereoselectivity: The stereochemical outcome of a reaction is determined at the transition state. By comparing the energies of different transition states leading to different stereoisomers, the observed selectivity can be explained. In one study, the calculated activation free energy for one diastereomeric transition state was 4.7 kcal/mol lower than the other, corresponding to a predicted enantiomeric excess of 99.9%, in excellent agreement with experimental results.

The following table provides an example of calculated energy data for a reaction step.

Table: Calculated Relative Free Energies for a [3+2] Cycloaddition Step

| Species | Description | Relative Free Energy (kcal/mol) |

| CP5 | Zwitterionic Intermediate | 0.0 |

| TS5 | Transition State | +1.2 |

| CP6 | Phosphorus Ylide Product | -12.5 |

Data derived from a binaphthophosphepine-catalyzed intramolecular annulation.

This analysis demonstrates how computational chemistry provides a quantitative framework for understanding the factors that control the reactivity and selectivity of this compound.

Role of Ethyl 2,3 Pentadienoate As a Synthon in Complex Molecule Synthesis

Building Blocks for Heterocyclic Scaffolds

The electron-deficient nature of allenoates like ethyl 2,3-pentadienoate makes them excellent partners in reactions that form heterocyclic rings, which are core structures in many pharmaceuticals and biologically active compounds.

Indolizines

While direct, documented syntheses of indolizines specifically from this compound are not prevalent, the general strategy for constructing the indolizine (B1195054) core often involves cycloaddition reactions. Methodologies such as the [3+2] cycloaddition of pyridinium (B92312) ylides with dipolarophiles are common. The reactivity profile of this compound makes it a plausible, though less-explored, candidate for such cycloadditions to forge the five-membered ring of the indolizine system.

Chromans

The chroman scaffold is present in numerous natural products and pharmacologically active molecules. Phosphine-catalyzed reactions have proven effective for synthesizing functionalized chromans. For instance, the reaction of salicylaldehydes with ethyl 2,3-butadienoate, a close structural analog of this compound, in the presence of tri-n-butylphosphine (PnBu3), yields functionalized chromans under mild conditions. acs.org This transformation provides a direct route to these important heterocyclic products. acs.org A related strategy involves the gold-catalyzed oxidation of readily prepared propargyl aryl ethers, which proceeds through an intermediate that shares reactivity patterns with allenes, to efficiently produce chroman-3-ones. nih.govnih.govumn.edu

| Reactants | Catalyst/Reagents | Product | Yield |

| Salicylaldehydes, Ethyl 2,3-butadienoate | PnBu3 | Functionalized Chromans | Moderate to Good |

Tetrahydrofurans

Substituted tetrahydrofurans are core components of a vast array of natural products, including the annonaceous acetogenins (B1209576) and various polyether ionophores. nih.govnih.gov The construction of this ring system can be achieved through various synthetic strategies, including cycloaddition reactions where allenes serve as key building blocks. A powerful method involves the [3+2] cycloaddition of an allenic amide with a vinyl epoxide, which directly assembles the highly substituted tetrahydrofuran (B95107) ring. researchgate.net Palladium-catalyzed reactions of γ-hydroxy terminal alkenes with aryl or vinyl bromides also provide a stereoselective route to trans-2,5- and trans-2,3-disubstituted tetrahydrofurans. nih.govacs.orgorganic-chemistry.org This latter method highlights the formation of both a C-O and a C-C bond in a single, diastereoselective step. acs.orgorganic-chemistry.org

| Reaction Type | Reactants | Conditions | Product | Diastereoselectivity |

| [3+2] Cycloaddition | Allenic amide, Vinyl epoxide | N/A | Substituted Tetrahydrofuran | N/A |

| Pd-catalyzed Cyclization | γ-Hydroxy terminal alkene, Aryl bromide | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., DPE-Phos), Base (e.g., NaOtBu) | trans-Disubstituted Tetrahydrofuran | Up to >20:1 |

Thiophenes

Thiophenes are significant sulfur-containing heterocycles used in materials science and medicinal chemistry. arkat-usa.org Established methods for their synthesis include the Paal-Knorr and Gewald reactions. arkat-usa.orgorganic-chemistry.orgwikipedia.orgwikipedia.org The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent. organic-chemistry.orgwikipedia.orgchem-station.com this compound can serve as a precursor to the required 1,4-dicarbonyl intermediate. For example, a conjugate addition (Michael addition) of a nucleophile to the allenoate, followed by functional group manipulation, can generate the necessary dicarbonyl skeleton, which is then cyclized to form the thiophene (B33073) ring. The Gewald reaction offers another route, condensing a ketone with an α-cyanoester and elemental sulfur to produce a 2-aminothiophene. wikipedia.orgumich.eduresearchgate.netorganic-chemistry.org

Precursors for Carbocyclic and Polycyclic Structures

The allene (B1206475) moiety in this compound is an excellent building block for constructing carbocyclic and complex polycyclic systems through cycloaddition reactions.

A straightforward approach to forming four-membered rings is the [2+2] cycloaddition of allenoates with terminal alkenes, which provides a robust method for synthesizing 1,3-substituted cyclobutanes. organic-chemistry.orgnih.gov This reaction is notable for its simplicity and scalability, offering rapid access to these valuable carbocyclic structures. organic-chemistry.org

Five-membered carbocycles can be assembled via phosphine-catalyzed [3+2] cycloaddition reactions between allenoates and electron-deficient alkenes. beilstein-journals.org This reaction has been applied in the total synthesis of complex natural products. For example, the synthesis of longeracinphyllin A utilized a [3+2] cycloaddition between an enedione and an allenoate to construct a key pentacyclic intermediate, demonstrating the power of this strategy in building intricate polycyclic frameworks. beilstein-journals.org

| Reaction Type | Reactants | Catalyst/Reagents | Product |

| [2+2] Cycloaddition | Allenoate, Terminal Alkene | EtAlCl₂ | 1,3-Substituted Cyclobutane |

| [3+2] Cycloaddition | Allenoate, Electron-deficient Alkene | Triphenylphosphine (B44618) | Substituted Cyclopentane |

Strategy for Attaching Allene Architectures in Molecular Design

A key strategy for incorporating the carbon framework of this compound into larger molecules involves the use of phosphine (B1218219) catalysis. Nucleophilic phosphines, such as triphenylphosphine, can add to the central carbon of the allenoate. This addition generates a zwitterionic intermediate that can exhibit different patterns of reactivity.

This intermediate effectively functions as a 1,4-dipole. In this role, it can undergo formal [4+2] cycloaddition (annulation) reactions with various electrophiles, such as imines or activated ketones. rsc.org In this process, all three carbon atoms of the allene, along with the adjacent sp³ carbon of the ester's ethyl group (or another substituent at the α-position), are incorporated into a new six-membered ring. rsc.org

Alternatively, the zwitterionic intermediate can act as a 1,3-dipole, enabling [3+2] cycloaddition reactions. This versatility allows this compound to serve as either a three-carbon or a four-carbon building block, providing a powerful and flexible tool for constructing a wide range of cyclic and polycyclic systems in molecular design. beilstein-journals.orgrsc.org

Advanced Applications in the Construction of Natural Products and Functional Materials (General Allene Relevance)

The allene functional group, for which this compound is a key synthon, is found in over 150 natural products and is increasingly being incorporated into advanced functional materials. researchgate.netwikipedia.org

Natural Products

The unique geometry and reactivity of allenes make them valuable in the total synthesis of complex natural products. researchgate.netconsensus.app Recently, a highly strained cyclic allene was used as a reactive intermediate in a Diels-Alder reaction to construct the core of lissodendoric acid A, an alkaloid with potential therapeutic applications. acs.org This work highlights how the controlled reactivity of an allene can be harnessed to build significant molecular complexity in a single step. acs.org The allene moiety is also a feature of pseudoxylallemycin C, a cyclic tetrapeptide whose total synthesis has been reported. thieme-connect.com These examples underscore the importance of allenes as key structural motifs and synthetic intermediates in the pursuit of complex biological molecules. anr.fr

Functional Materials

In materials science, allenes are being explored for the creation of novel materials with unique properties. researchgate.netnih.gov Chiral allenes, for instance, are used as building blocks for organic materials with exceptional chiroptical properties. wikipedia.org A significant area of development is in polymer chemistry. While the direct polymerization of allenes can be challenging, methods have been developed to create polymers containing allene units in their backbone, known as polyallenes. researchgate.netacs.orgacs.orgnih.gov One such method involves the postsynthetic modification of a pre-existing polymer using the Skattebøl rearrangement to introduce the allene functionality. researchgate.netacs.orgacs.orgnih.gov These allene-containing polymers represent a new class of functional soft materials with unique optical properties and the potential for further chemical modification. researchgate.netnih.gov The development of allene-containing polymers, foldamers, and macrocycles continues to be an active area of research, driven by the potential for new applications in electronics and materials science. nih.govnih.gov

Advanced Analytical Methodologies for Mechanistic Elucidation and Product Characterization

High-Resolution Spectroscopic Techniques for Structural and Stereochemical Assignment

High-resolution spectroscopy is fundamental to confirming the identity and purity of Ethyl 2,3-pentadienoate. Techniques such as NMR, HRMS, and X-ray crystallography offer complementary information for a complete structural and stereochemical profile.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the carbon skeleton and the chemical environment of each proton.

¹H NMR Spectroscopy: The proton NMR spectrum provides data on the number of different types of protons and their neighboring environments. For an analogous compound, ethyl-2-butenoate, signals appear at specific chemical shifts corresponding to the different hydrogen atoms in the molecule. weebly.com The signals for this compound would be expected to show characteristic peaks for the ethyl ester group (a triplet for the CH₃ and a quartet for the OCH₂), the allenic protons, and the terminal methyl group protons. quora.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. libretexts.org The spectrum for this compound is expected to show seven distinct signals, including a very characteristic peak for the central sp-hybridized carbon of the allene (B1206475) group at a high chemical shift (around 200 ppm), peaks for the sp² carbons of the allene, the carbonyl carbon of the ester, and the carbons of the ethyl and methyl groups. nih.govresearchgate.net

The following table summarizes the expected NMR data for this compound based on general principles and data from analogous structures. weebly.comlibretexts.org

| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| ¹H | CH₃-CH₂-O | ~1.2-1.3 | Triplet |

| ¹H | CH₃-CH₂-O | ~4.1-4.2 | Quartet |

| ¹H | =C=CH-CH₃ | ~1.7-1.8 | Doublet of doublets |

| ¹H | O=C-CH=C= | ~5.2-5.4 | Multiplet |

| ¹H | =C=CH-CH₃ | ~5.6-5.8 | Multiplet |

| ¹³C | C H₃-CH₂-O | ~14 | - |

| ¹³C | CH₃-C H₂-O | ~60 | - |

| ¹³C | =C=CH-C H₃ | ~15-20 | - |

| ¹³C | O=C-C H=C= | ~85-95 | - |

| ¹³C | =C=C H-CH₃ | ~85-95 | - |

| ¹³C | O=C -O | ~165-170 | - |

| ¹³C | -CH=C =CH- | ~200-210 | - |

This is an interactive data table. You can sort and filter the information.

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular formula of this compound and for analyzing its fragmentation patterns to further confirm its structure.

Molecular Formula Confirmation: HRMS provides a highly accurate mass measurement of the molecular ion. For this compound, the molecular formula is C₇H₁₀O₂. nih.govsigmaaldrich.com The theoretical exact mass is 126.06808 Da. nih.gov HRMS analysis would confirm this mass with high precision (typically within 5 ppm), which serves as unambiguous evidence for the elemental composition. mdpi.com

Fragmentation Analysis: Electron ionization (EI) mass spectrometry causes the molecular ion to fragment in a predictable manner, providing a characteristic fingerprint. uni-saarland.de The fragmentation of esters often involves cleavage alpha to the carbonyl group and loss of the alkoxy group. libretexts.org For this compound, key fragmentation pathways would likely include the loss of an ethoxy radical (•OCH₂CH₃) or an ethyl radical (•CH₂CH₃). chemguide.co.uklibretexts.org

The table below details the expected HRMS data for this compound.

| Ion | Formula | Theoretical m/z | Description |

| [M]⁺ | [C₇H₁₀O₂]⁺ | 126.0681 | Molecular Ion |

| [M-C₂H₅]⁺ | [C₅H₅O₂]⁺ | 97.0289 | Loss of ethyl radical |

| [M-OC₂H₅]⁺ | [C₅H₅O]⁺ | 81.0340 | Loss of ethoxy radical |

| [C₂H₅]⁺ | [C₂H₅]⁺ | 29.0391 | Ethyl cation |

This is an interactive data table. You can sort and filter the information.

This compound possesses axial chirality due to the substituted allene structure, meaning it can exist as non-superimposable mirror images (enantiomers). chemistrysteps.com X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule, provided it can be obtained in a suitable crystalline form. purechemistry.orgspringernature.com

While this compound is a liquid at standard conditions, its absolute configuration could be determined by crystallizing an enantiomerically pure sample at low temperatures or by preparing a solid derivative. sigmaaldrich.comed.ac.uk The diffraction of X-rays by the crystal lattice produces a three-dimensional electron density map that allows for the precise spatial arrangement of every atom to be determined. purechemistry.org By analyzing the anomalous dispersion of X-rays, the absolute structure of the crystal can be established, which in turn reveals the absolute (R or S) configuration of the chiral allene. ed.ac.uknih.gov

In Situ Reaction Monitoring Techniques

In situ monitoring techniques allow for the real-time observation of a chemical reaction as it happens, providing valuable data on reaction kinetics, intermediates, and byproducts without the need for sample quenching and workup. mt.com

While specific studies using SAESI-HRMS on this compound are not documented, this technique is a powerful tool for identifying and characterizing transient reaction intermediates. In the context of synthesizing allenoates, reactions often proceed through short-lived, charged, or highly reactive species. rsc.org SAESI-HRMS allows for the gentle ionization of analytes directly from a reaction mixture, minimizing fragmentation and enabling the detection of these fleeting intermediates. This would be particularly useful for studying base-catalyzed isomerizations or addition reactions involving this compound to capture and structurally characterize key zwitterionic or anionic intermediates. rsc.org

On-line mass spectrometry is a robust method for continuously tracking the progress of a reaction. researcher.life A small, continuous stream of the reaction mixture is introduced into the mass spectrometer, allowing for the real-time monitoring of reactant consumption, product formation, and the appearance of any byproducts. fu-berlin.demass-analytica.com

In a synthesis reaction producing this compound, on-line MS could be used to:

Track Reactant and Product Ions: Monitor the decrease in the signal intensity of starting material ions and the corresponding increase in the ion signal for this compound (m/z 126.0681).

Optimize Reaction Conditions: Provide immediate feedback on how changes in temperature, catalyst loading, or reagent addition rates affect the reaction rate and yield.

Identify Intermediates: Detect stable intermediates that accumulate during the reaction, providing mechanistic insights. nih.gov

This continuous data stream enables the rapid development and optimization of synthetic procedures, ensuring efficiency and maximizing product purity. fu-berlin.de

Chromatographic Techniques for Reaction Monitoring and Product Purity Assessment (e.g., Thin-Layer Chromatography)

Thin-Layer Chromatography (TLC) is a fundamental and widely employed analytical technique in synthetic organic chemistry. Its simplicity, rapidity, and cost-effectiveness make it an invaluable tool for the real-time monitoring of chemical reactions and the preliminary assessment of product purity. In the context of the synthesis and purification of this compound, TLC provides crucial insights into the progress of the reaction, helping to determine the point of completion and to identify the presence of starting materials, intermediates, and the final product.

The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, such as silica (B1680970) gel or alumina (B75360), coated on a plate) and a mobile phase (a solvent or solvent mixture that moves up the plate by capillary action). The separation is governed by the polarity of the compounds, the stationary phase, and the mobile phase.

Reaction Monitoring in the Synthesis of this compound

A documented procedure for the synthesis of this compound utilizes TLC to effectively monitor the reaction's progress. In this specific application, the reaction mixture is periodically sampled and analyzed by TLC to observe the consumption of the starting materials and the formation of the desired allenoate product.

The selection of the stationary and mobile phases is critical for achieving a clear separation of the components in the reaction mixture. For the monitoring of the this compound synthesis, specific conditions have been reported to be effective:

Stationary Phase: Alumina plates are employed as the solid support. Alumina (aluminum oxide) is a polar adsorbent that facilitates the separation of compounds with varying polarities.

Mobile Phase (Eluent): A 1:1 mixture of hexane (B92381) and ether is used as the mobile phase. This combination of a nonpolar solvent (hexane) and a moderately polar solvent (ether) provides an appropriate polarity to achieve good separation on the alumina plate.

The progress of the reaction is visualized by spotting the reaction mixture on the TLC plate alongside the starting materials as a reference. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot corresponding to the product, this compound, will appear and intensify.

The position of a compound on a developed TLC plate is characterized by its retardation factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. In the synthesis of this compound, the product has been observed to have an Rf value of 0.56 under the specified conditions.

Table 1: TLC Parameters for Monitoring this compound Synthesis

| Parameter | Description |

| Stationary Phase | Alumina |

| Mobile Phase | 1:1 Hexane:Ether |

| Product Rf | 0.56 |

Visualization Techniques

Since this compound is a colorless compound, a visualization method is required to observe the spots on the TLC plate. Several techniques can be employed for this purpose:

UV Light: If the TLC plate contains a fluorescent indicator, compounds that absorb UV light will appear as dark spots under a UV lamp. Given the presence of a conjugated system in this compound, it is likely to be UV-active.

Staining: Chemical stains are used to visualize compounds that are not UV-active or to provide additional confirmation. For the synthesis of this compound, a basic permanganate (B83412) stain is reported to be effective. Potassium permanganate (KMnO4) is a strong oxidizing agent that reacts with compounds containing double or triple bonds, alcohols, aldehydes, and other functional groups, resulting in a color change (typically brown spots on a purple background).

Another common stain that would likely be effective for visualizing this compound is p-anisaldehyde stain, which is particularly useful for detecting carbonyl compounds like esters.

Product Purity Assessment

Following the completion of the reaction, TLC is also instrumental in assessing the purity of the isolated this compound. After purification, a sample of the final product is run on a TLC plate. The appearance of a single spot with the expected Rf value is a strong indication of a high degree of purity. The presence of multiple spots would suggest the presence of impurities, necessitating further purification steps.

The data gathered from TLC analysis, such as the Rf value in a specific solvent system, serves as a valuable characteristic of the compound and is often reported in synthetic procedures as a measure of its chromatographic behavior.

Q & A

Q. What are the established synthetic routes for ethyl 2,3-pentadienoate, and how can purity be optimized?

this compound is synthesized via reactions involving α-phosphoranylidene esters and acid chlorides. A key method involves generating α-allenic esters through nucleophilic substitution, as described in Org. Synth. 1990 . To optimize purity, chromatographic techniques (e.g., flash column chromatography) or distillation under reduced pressure are recommended. Impurities often arise from isomerization or residual reagents, so reaction monitoring via TLC or GC-MS is critical.

Q. How does catalyst choice influence reaction outcomes in phosphine-mediated reactions with this compound?

Tributylphosphine (PBu₃) is preferred over triphenylphosphine (PPh₃) for sterically demanding substrates due to its higher nucleophilicity, enabling better stereocontrol. For example, PBu₃ catalyzes [3+2] cycloadditions of this compound with imines, yielding cis-dihydropyrroles with >97:3 selectivity . In contrast, PPh₃ may lead to lower yields or mixed stereochemistry, particularly with bulky γ-substituents.

Q. What are the common reaction types explored with this compound in organic synthesis?

This compound is widely used in cycloadditions (e.g., [2+2] and [3+2]) and γ-umpolung reactions. For instance, thermal [2+2] cycloadditions with chromones yield cyclobuta[a]naphthalen-4-ol derivatives, though competing pathways (e.g., reorganization of cycloadducts) require careful optimization of temperature and solvent (e.g., dry benzene) .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled in cycloadditions involving this compound?

Diastereoselectivity depends on catalyst steric bulk and substrate geometry. Using PBu₃, cis-tetrasubstituted dihydropyrroles are favored due to minimized steric clashes during the [3+2] transition state. For example, this compound reacts with N-(thio)phosphorylimines to yield cis-3-pyrrolines with moderate to high selectivity . Adjusting substituent size at the γ-position (e.g., methyl vs. phenyl) further modulates selectivity .

Q. Why do γ-umpolung reactions fail with this compound, and how can competing pathways be mitigated?

this compound undergoes rapid isomerization to 2,4-pentadienoate under phosphine catalysis, precluding γ-umpolung adduct formation . To suppress isomerization, use low temperatures (<0°C) and avoid protic solvents. Alternatively, substituting with less isomerization-prone allenoates (e.g., 2,3-butadienoate) ensures successful γ-addition.

Q. What analytical techniques are suitable for monitoring reactions involving this compound?

High-resolution mass spectrometry (HRMS) and ion mobility spectrometry (IMS) are effective for tracking intermediates and products. For example, ESI-IMS-MS/MS has been used to study hetero-Diels-Alder reactions of methyl 2,4-pentadienoate analogs, resolving isomeric products and quantifying kinetics under varying temperatures (25–120°C) . NMR (¹H, ¹³C) is critical for characterizing stereochemistry, especially in cycloadducts.

Q. How do substrate electronic effects influence product distribution in [2+2] cycloadditions?

Electron-deficient dienophiles (e.g., nitrosobenzene) favor concerted [2+2] pathways, while electron-rich partners may lead to stepwise mechanisms or side reactions. For this compound, reaction with 3-(N-aryliminomethyl)chromones produces cycloadducts in 70–79% yield, but competing Michael addition occurs if nucleophiles (e.g., benzyl alcohol) have high pKa .

Methodological Considerations for Data Analysis

Q. How should researchers address contradictions in diastereoselectivity data across studies?

Q. What strategies validate the proposed mechanisms of phosphine-mediated reactions?

Isotopic labeling (e.g., deuterated substrates) and kinetic studies (e.g., rate determination via in situ IR) are key. Evidence from homologation studies shows that lactol intermediates in γ-umpolung/Wittig sequences rule out aldol-before-umpolung pathways . Computational methods (DFT) further corroborate transition-state geometries.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.